molecular formula C11H12N4O3 B2659710 5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415464-20-7

5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2659710
CAS No.: 2415464-20-7
M. Wt: 248.242
InChI Key: YJULRTINLJEPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a methoxy group and a pyrrolo[3,4-c]pyrrole-1,3-dione core, which contributes to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of pyrimidine derivatives with pyrrolo[3,4-c]pyrrole-1,3-dione under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Mechanism of Action

The mechanism by which 5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-Methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione apart is its specific substitution pattern and the presence of the methoxypyrimidine moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-18-8-2-3-12-11(13-8)15-4-6-7(5-15)10(17)14-9(6)16/h2-3,6-7H,4-5H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJULRTINLJEPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3C(C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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